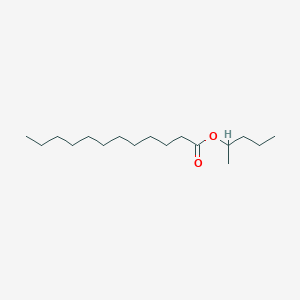

Pentan-2-YL dodecanoate

Description

Pentan-2-YL dodecanoate (C₁₇H₃₄O₂) is a branched-chain ester composed of a dodecanoic acid (lauric acid) moiety and a pentan-2-yl alcohol group. Its molecular structure features a 12-carbon saturated fatty acid esterified to a 5-carbon alcohol with branching at the second carbon (2-pentanol). This compound is notable for its role as an aggregation pheromone in the African palm weevil (L. africanus), where it mediates beetle communication and behavior . Its synthesis involves reacting dodecanoyl chloride with pentan-2-ol under controlled conditions, yielding isomers that can be differentiated via gas chromatography (GC) and mass spectrometry (MS) .

Properties

CAS No. |

55195-18-1 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

pentan-2-yl dodecanoate |

InChI |

InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-15-17(18)19-16(3)14-5-2/h16H,4-15H2,1-3H3 |

InChI Key |

MMMPIDDNNZYIOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentan-2-YL dodecanoate can be synthesized through the esterification reaction between pentan-2-ol and dodecanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Pentan-2-YL dodecanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentan-2-ol and dodecanoic acid.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Pentan-2-ol and dodecanoic acid.

Reduction: Pentan-2-ol and dodecanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Pentan-2-YL dodecanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: Used in the flavor and fragrance industry for its fruity odor.

Mechanism of Action

The mechanism of action of Pentan-2-YL dodecanoate in biological systems involves its interaction with cell membranes. The ester can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with membrane-bound enzymes and transport proteins.

Comparison with Similar Compounds

Comparison with Structural Isomers

Pentan-2-YL dodecanoate exhibits distinct physicochemical and biological properties compared to its structural isomers. Key isomers include:

n-Pentyl Dodecanoate

- Structure: Linear pentanol esterified to dodecanoic acid.

- GC Retention Time: 17.52 min (vs. 16.95 min for this compound), indicating higher polarity or lower volatility due to linearity .

- Biological Activity: Less effective in beetle aggregation assays compared to branched isomers. The branched structure of this compound enhances pheromone receptor binding .

2-Methylbutyl Dodecanoate and 3-Methylbutyl Dodecanoate

- Structure: Branched C₅ alcohols (2-methylbutanol and 3-methylbutanol) esterified to dodecanoic acid.

- GC Retention Times: Differ from this compound, with 3-pentyl dodecanoate matching natural pheromone retention times (16.95 min) .

- Biological Activity: 3-Methylbutyl dodecanoate shows moderate aggregation activity, while 3-pentyl dodecanoate (Pentan-2-YL isomer) is most effective, highlighting the importance of branching position .

Table 1: Comparison of Dodecanoate Isomers

| Compound | Molecular Formula | GC Retention Time (min) | Aggregation Index* |

|---|---|---|---|

| This compound | C₁₇H₃₄O₂ | 16.95 | 85% |

| n-Pentyl dodecanoate | C₁₇H₃₄O₂ | 17.52 | 45% |

| 2-Methylbutyl dodecanoate | C₁₇H₃₄O₂ | 16.82 | 60% |

| 3-Methylbutyl dodecanoate | C₁₇H₃₄O₂ | 16.88 | 70% |

Aggregation index based on *L. africanus beetle response (S1 Table, ).

Comparison with Other Dodecanoate Esters

Methyl Dodecanoate

- Structure: Methyl group esterified to dodecanoic acid.

- Applications : Used in fragrances (waxy odor) and as a reference standard in GC analyses. Lacks pheromone activity due to short-chain alcohol .

- Volatility: Higher volatility than this compound, making it less suitable for sustained-release applications.

Ethyl Dodecanoate

- Structure: Ethyl group esterified to dodecanoic acid.

- Applications: Contributes fruity notes in flavor compounds (e.g., in Flos sophora) and is detected in volatile organic compound analyses .

- Sensory Impact: Ethyl dodecanoate has a higher odor activity value (OAV) compared to this compound in flavor profiles .

Phenyl Dodecanoate Derivatives

- Examples: 2-Methoxy-4-(oxiran-2-ylmethyl)-phenyl dodecanoate (synthesized from renewable resources).

- Applications: Used in epoxy resins for coatings and photopolymerization. These derivatives exhibit unique thermal properties (e.g., glass transition temperature, Tₐ) and polymerization rates (Rₚmax: 0.005–0.038 s⁻¹), unlike this compound .

Table 2: Functional Comparison of Dodecanoate Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.